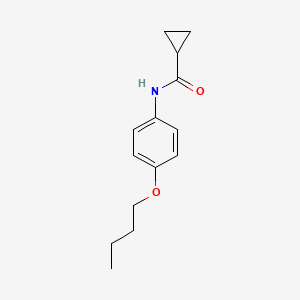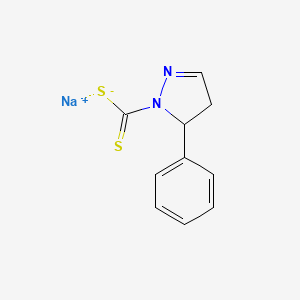![molecular formula C13H19N3O4 B4938107 N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide, also known as DMNPE-caged compound, is a chemical compound that is widely used in scientific research. This compound is a type of caged compound that can be used to study the function and activity of biological molecules in living cells.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide compound involves the use of light to uncage the compound and release the biomolecule of interest. When this compound compound is exposed to light, it undergoes a photochemical reaction that results in the release of the biomolecule. This allows researchers to control the timing and location of the release of the biomolecule, which can be used to study its function and activity in living cells.
Biochemical and Physiological Effects:
This compound compound has a variety of biochemical and physiological effects on living cells. The release of the biomolecule of interest can result in changes in cell signaling pathways, ion fluxes, and enzyme activity. These effects can be studied using a variety of techniques, including electrophysiology, fluorescence microscopy, and biochemical assays.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide compound has several advantages and limitations for lab experiments. One of the main advantages is that it allows researchers to study the function and activity of biomolecules in real-time. This can provide valuable insights into the mechanisms of biological processes. However, there are also limitations to the use of this compound compound. One limitation is that it can be difficult to control the timing and location of the release of the biomolecule. Additionally, the use of this compound compound can be expensive and time-consuming.
Orientations Futures
There are several future directions for the use of N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide compound in scientific research. One direction is the development of new caged compounds that can be used to study different types of biomolecules. Another direction is the development of new techniques for controlling the release of caged compounds, such as the use of optogenetics. Additionally, the use of caged compounds in combination with other techniques, such as CRISPR-Cas9, could provide new insights into the function and activity of biomolecules in living cells.
Conclusion:
In conclusion, this compound compound is a valuable tool for studying the function and activity of biomolecules in living cells. This compound can be synthesized using a variety of methods and has a variety of biochemical and physiological effects on living cells. While there are limitations to the use of this compound compound, there are also many future directions for the development and use of caged compounds in scientific research.
Méthodes De Synthèse
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide compound can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxy-3-nitrobenzoic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. This reaction results in the formation of this compound compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide compound is widely used in scientific research to study the function and activity of biological molecules in living cells. This compound can be used to study a variety of molecules, including ion channels, receptors, and enzymes. This compound compound can be used to control the release of biomolecules in living cells by using light to uncage the compound. This allows researchers to study the function and activity of biomolecules in real-time.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-15(2)8-4-7-14-13(17)10-5-6-12(20-3)11(9-10)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCATFFYAWVXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)




![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)


